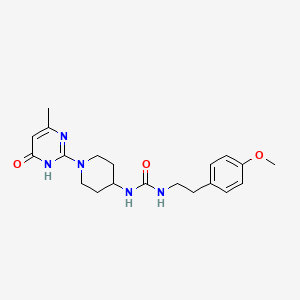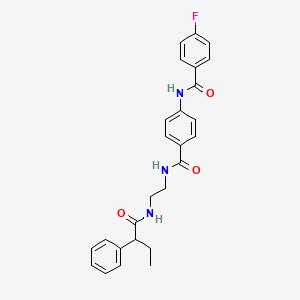![molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309602-71-7](/img/structure/B2409455.png)
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a bicyclic structure, a cyclopropylidene group, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the cyclopropylidene group, and the attachment of the sulfonyl and trifluoromethoxy groups .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a bicyclic system. The stereochemistry at the 1 and 5 positions of the bicyclic system is also important .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the cyclopropylidene group could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane:
Pharmaceutical Development
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane: has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. The trifluoromethoxy group enhances its metabolic stability and bioavailability, which are crucial properties for effective drugs .
Agrochemical Research
This compound is also significant in agrochemical research. The trifluoromethoxy group is known for its role in enhancing the efficacy of agrochemicals. It can be used to develop new pesticides and herbicides that are more effective and environmentally friendly. The compound’s stability and activity against pests make it a valuable asset in this field .
Catalysis
In the field of catalysis, (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane can be used as a ligand in metal-catalyzed reactions. Its unique bicyclic structure and functional groups allow it to stabilize metal centers and facilitate various catalytic processes, including hydrogenation, cross-coupling, and oxidation reactions .
Material Science
The compound’s structural properties make it useful in material science. It can be incorporated into polymers to enhance their thermal and mechanical properties. The trifluoromethoxy group contributes to the material’s resistance to degradation and improves its overall performance in various applications .
Medicinal Chemistry
In medicinal chemistry, this compound can be used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery. The presence of the trifluoromethoxy group also enhances the pharmacokinetic properties of the synthesized molecules .
Environmental Chemistry
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane: can be used in environmental chemistry to develop new methods for detecting and degrading pollutants. Its stability and reactivity make it suitable for creating sensors and catalysts that can identify and break down harmful substances in the environment .
Synthetic Organic Chemistry
This compound is valuable in synthetic organic chemistry as a reagent or intermediate. Its unique bicyclic structure and functional groups allow for the synthesis of complex organic molecules. It can be used in various synthetic pathways to create new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Biochemical Research
In biochemical research, (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane can be used to study enzyme interactions and protein-ligand binding. Its unique structure and functional groups allow it to interact with biological macromolecules, providing insights into their mechanisms and functions .
Synthesis and application of trifluoromethylpyridines Molbank | Free Full-Text Visible-light-promoted S-trifluoromethylation of thiophenols
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOGOQZMQDNAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)




![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)